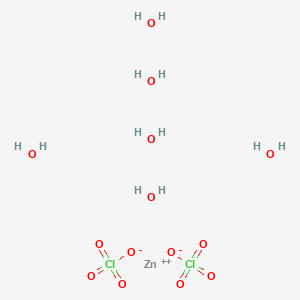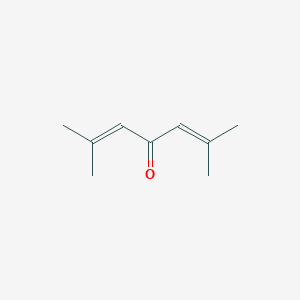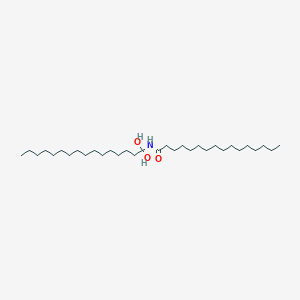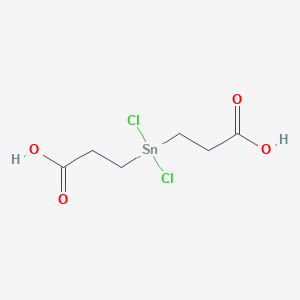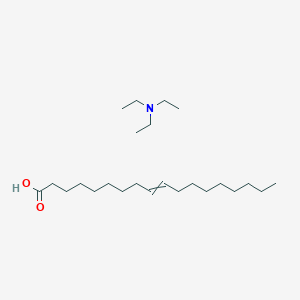
9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1)
Overview
Description
9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1), commonly known as oleic acid diethanolamine (ODEA), is a chemical compound that has been widely used in various scientific research applications. It is a non-ionic surfactant that has been shown to have excellent emulsifying properties, making it useful in the formulation of various products.
Mechanism Of Action
The mechanism of action of ODEA is not fully understood. However, it is believed that the emulsifying properties of ODEA are due to its ability to reduce interfacial tension between two immiscible phases. This results in the formation of a stable emulsion.
Biochemical And Physiological Effects
ODEA has been shown to have low toxicity and is considered safe for use in various applications. It has been shown to have no significant effects on the growth and survival of various microorganisms. Additionally, it has been shown to have no significant effects on the viability and proliferation of various mammalian cell lines.
Advantages And Limitations For Lab Experiments
ODEA has several advantages for use in lab experiments. It is a non-ionic surfactant that has been shown to have excellent emulsifying properties. Additionally, it is soluble in water and ethanol, making it easy to work with. However, ODEA does have some limitations. It is not suitable for use in acidic or alkaline environments, as it can hydrolyze under these conditions. Additionally, it is not suitable for use in high-temperature environments, as it can decompose at temperatures above 150°C.
Future Directions
There are several future directions for research on ODEA. One area of research could be to investigate the potential use of ODEA in the formulation of nanoparticles for drug delivery. Additionally, further research could be done to investigate the potential use of ODEA in the formulation of agricultural chemicals. Finally, research could be done to investigate the potential use of ODEA in the formulation of personal care products, such as shampoos and conditioners.
Conclusion:
In conclusion, ODEA is a non-ionic surfactant that has been widely used in various scientific research applications. It has excellent emulsifying properties and is soluble in water and ethanol. ODEA has been shown to be safe for use in various applications and has several advantages for use in lab experiments. However, it does have some limitations. There are several future directions for research on ODEA, including investigating its potential use in drug delivery, agricultural chemicals, and personal care products.
Synthesis Methods
The synthesis of ODEA involves the reaction between oleic acid and diethanolamine in a 1:1 molar ratio. The reaction takes place at a temperature of 70-80°C for approximately 2-3 hours. The resulting product is a yellowish liquid that is soluble in water and ethanol.
Scientific Research Applications
ODEA has been widely used in various scientific research applications, including in the formulation of personal care products, pharmaceuticals, and agricultural chemicals. It has been shown to have excellent emulsifying properties, making it useful in the formulation of creams, lotions, and other cosmetic products. In the pharmaceutical industry, ODEA has been used as a solubilizer for poorly soluble drugs. Additionally, it has been used as a wetting agent and dispersant in the formulation of agricultural chemicals.
properties
IUPAC Name |
N,N-diethylethanamine;(Z)-octadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7(5-2)6-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-6H2,1-3H3/b10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVIWLTVOFILLW-KVVVOXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014546 | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 233-281-5 | |
CAS RN |
10103-17-0 | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10103-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleic acid, compound with triethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





